molecular formula C13H13N2OD5 B602671 N-Desethyl Milnacipran-d5 CAS No. 1217609-30-7

N-Desethyl Milnacipran-d5

Cat. No.: B602671
CAS No.: 1217609-30-7
M. Wt: 223.33
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desethyl Milnacipran-d5 is a deuterated analog of N-Desethyl Milnacipran, which is a metabolite of Milnacipran. Milnacipran is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of fibromyalgia and major depressive disorder. The deuterated form, this compound, is often used in scientific research, particularly in the field of proteomics, due to its stable isotope labeling properties .

Preparation Methods

The synthesis of N-Desethyl Milnacipran-d5 can be achieved through organic synthetic chemical methods. The specific preparation method involves the deuteration of N-Desethyl Milnacipran, where five hydrogen atoms are replaced by deuterium. This process typically requires the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms . Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with scaled-up reaction conditions and purification processes.

Chemical Reactions Analysis

N-Desethyl Milnacipran-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

N-Desethyl Milnacipran-d5 is primarily used in scientific research due to its stable isotope labeling properties. It is particularly valuable in the field of proteomics, where it is used as an internal standard for mass spectrometry analysis. This allows for the accurate quantification of proteins and peptides in complex biological samples. Additionally, it can be used in pharmacokinetic studies to track the metabolism and distribution of Milnacipran in the body .

Mechanism of Action

The mechanism of action of N-Desethyl Milnacipran-d5 is similar to that of Milnacipran. Milnacipran works by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters involved in mood regulation and pain perception. By blocking their reuptake, Milnacipran increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their effects. The deuterated form, this compound, is used primarily for research purposes and does not have a direct therapeutic effect .

Comparison with Similar Compounds

N-Desethyl Milnacipran-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:

The deuterium labeling in this compound provides enhanced stability and allows for its use as an internal standard in mass spectrometry, making it particularly valuable in scientific research.

Properties

IUPAC Name

(1R,2S)-2-(aminomethyl)-N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,16)/t11-,13+/m1/s1/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKUMJGXPDEXSQ-WXLZTCJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1(CC1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675794
Record name (1R,2S)-2-(Aminomethyl)-N-(~2~H_5_)ethyl-1-phenylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217609-30-7
Record name (1R,2S)-2-(Aminomethyl)-N-(~2~H_5_)ethyl-1-phenylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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